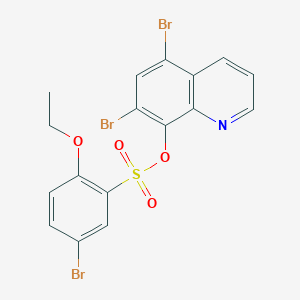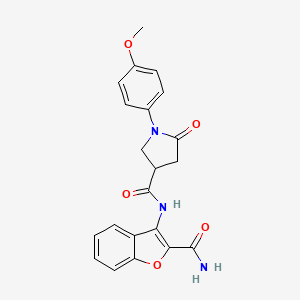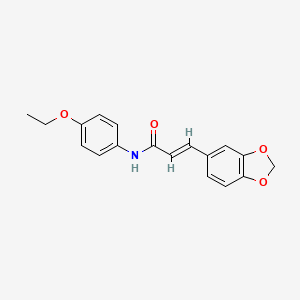
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide, also known as compound 1, is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound belongs to the class of thiazole derivatives and has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the disease pathogenesis. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been reported to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also has good stability and solubility properties, which make it suitable for in vitro and in vivo studies. However, one of the limitations is its relatively low potency, which may require higher concentrations for effective inhibition of the target enzymes or proteins.
Orientations Futures
There are several future directions for the research on 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1. One of the potential areas of application is in the development of novel anticancer agents, as it has shown promising results in inhibiting the activity of MMPs, which are involved in cancer progression. Another potential area of application is in the treatment of neurological disorders, as it has shown neuroprotective effects in animal models. Further studies are needed to fully understand the mechanism of action and to optimize its potency and selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide 1 involves a multi-step process that includes the reaction of 4-fluorobenzenethiol with 2-bromo-4-(pyridin-4-yl)thiazole, followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-3-5-15(6-4-14)24-11-1-2-17(23)22-18-21-16(12-25-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRCCGVYGNAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)


![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
![1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2950361.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)



